Enantiomer-Specific Optical Rotation Distinguishes (S)-ALBO from (R)-ALBO and Racemate for Procurement Purity Verification
The target (S)-enantiomer of 3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan exhibits a specific rotation of [α] +106° (c=1, MeOH), in stark contrast to the (R)-enantiomer which rotates at −100° to −112° under identical conditions . The racemic mixture (CAS 911200-98-1) shows no net rotation. This quantitative difference provides a simple, immediate quality control check upon receipt: a measured rotation outside the +104° to +108° range indicates enantiomeric contamination, incorrect compound supply, or degradation.
| Evidence Dimension | Specific Optical Rotation [α] (c=1, MeOH, 20°C) |
|---|---|
| Target Compound Data | +106° (S-enantiomer, CAS 1052236-86-8 / 161394-50-9) |
| Comparator Or Baseline | (R)-enantiomer: −100° to −112° (CAS 911200-98-1); Racemate: ~0° (CAS 911200-98-1) |
| Quantified Difference | Δ ≈ 206° to 218° between enantiomers; baseline unequivocally distinguishable from racemate |
| Conditions | Polarimetry, c=1 in methanol, 20°C, sodium D-line |
Why This Matters
This large specific rotation difference eliminates ambiguity in supplier identity verification and ensures the correct enantiomer is procured for chiral resolution applications, preventing costly failed experiments due to wrong stereochemistry.
